

Spectroscopic Analysis of Dimethyl Ether: A Technical Guide to Molecular Structure Elucidation

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Compound of Interest

Compound Name: *Dimethyl ether*

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This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the molecular structure determination of **dimethyl ether** (CH_3OCH_3). The following sections detail the experimental protocols, present key quantitative data derived from various spectroscopic methods, and illustrate the analytical workflow, offering a comprehensive resource for researchers in the field.

Molecular Structure of Dimethyl Ether

Dimethyl ether is a molecule with C_{2v} symmetry, characterized by a bent C-O-C structure. The central oxygen atom is sp^3 hybridized, resulting in a tetrahedral electron geometry, but the two lone pairs of electrons on the oxygen atom lead to a bent or V-shaped molecular geometry.^[1]^[2]^[3] The methyl groups are staggered with respect to the opposite C-O bonds.^[4]^[5]

Spectroscopic Data and Molecular Parameters

The molecular structure of **dimethyl ether** has been precisely determined through various spectroscopic methods. The quantitative data obtained from these analyses are summarized in the tables below.

Structural Parameters from Microwave Spectroscopy

Microwave spectroscopy provides highly accurate measurements of rotational constants, from which precise molecular geometries can be derived. By analyzing different isotopic species, the bond lengths and angles of **dimethyl ether** have been determined with high precision.^{[4][5]}

Parameter	Value	Reference
C-O Bond Length	$1.410 \pm 0.003 \text{ \AA}$	^{[4][6]}
C-H Bond Length (avg)	1.096 \AA	^[6]
C-O-C Bond Angle	$111^\circ 43' \pm 20'$	^{[4][6]}
H-C-H Bond Angle (avg)	$109^\circ 29'$	^[6]
Dipole Moment	$1.31 \pm 0.01 \text{ D}$	^{[4][6]}

Rotational Constants from Microwave Spectroscopy

The rotational constants for the most abundant isotopic form of **dimethyl ether** ($^{12}\text{CH}_3^{16}\text{O}^{12}\text{CH}_3$) in its ground vibrational state are presented below. These constants are fundamental for predicting the rotational spectrum of the molecule.

Rotational Constant	Value (MHz)	Reference
A	38812.3	^[7]
B	10056.3	^[7]
C	8887.8	^[7]

Vibrational Frequencies from Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of **dimethyl ether**. The observed frequencies for the fundamental vibrational modes are listed below. The combination of both techniques is necessary for a complete vibrational assignment due to different selection rules.^{[8][9][10]}

Vibrational Mode	Symmetry	Wavenumber (cm ⁻¹)	Spectroscopic Method
CH ₃ asymmetric stretch	A ₁	2996	IR
CH ₃ symmetric stretch	A ₁	2817	IR
CH ₃ asymmetric deformation	A ₁	1464	IR
CH ₃ symmetric deformation	A ₁	1452	IR
CH ₃ rock	A ₁	1244	IR
C-O symmetric stretch	A ₁	928	IR
C-O-C deformation	A ₁	418	IR
CH ₃ asymmetric stretch	A ₂	2952	Raman
CH ₃ asymmetric deformation	A ₂	1464	Raman
CH ₃ rock	A ₂	1155	Raman
Torsional mode	A ₂	208	Raman
CH ₃ asymmetric stretch	B ₁	2925	IR
CH ₃ asymmetric deformation	B ₁	1464	IR
CH ₃ rock	B ₁	1179	IR
Torsional mode	B ₁	242	IR
CH ₃ asymmetric stretch	B ₂	2996	IR
CH ₃ symmetric stretch	B ₂	2817	IR

CH ₃ asymmetric deformation	B ₂	1464	IR
CH ₃ symmetric deformation	B ₂	1452	IR
CH ₃ rock	B ₂	1227	IR
C-O asymmetric stretch	B ₂	1102	IR

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the symmetry of the **dimethyl ether** molecule, all six hydrogen atoms are chemically equivalent, as are the two carbon atoms. This results in a single resonance peak in both the ¹H and ¹³C NMR spectra.[\[11\]](#)

Nucleus	Chemical Shift (δ) in CDCl ₃	Multiplicity
¹ H	~3.24 ppm	Singlet
¹³ C	~59.3 ppm	Singlet

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the analysis of **dimethyl ether** are provided below.

Microwave Spectroscopy

Objective: To determine the rotational constants and derive the precise molecular structure of **dimethyl ether**.

Methodology:

- **Sample Preparation:** Gaseous **dimethyl ether** is introduced into the sample cell of the spectrometer. The sample is typically studied at low pressure to minimize intermolecular interactions.

- **Instrumentation:** A pulsed-jet Fourier transform microwave (FTMW) spectrometer is commonly used. The gas is expanded into a vacuum chamber, creating a supersonic jet that cools the molecules to a very low rotational temperature.
- **Data Acquisition:** Short microwave pulses are used to polarize the molecules. The subsequent free induction decay (FID) signal is detected and Fourier transformed to obtain the frequency-domain spectrum.
- **Analysis:** The observed transition frequencies are assigned to specific rotational quantum numbers. The rotational constants (A, B, and C) are then determined by fitting the assigned transitions to a rotational Hamiltonian. Isotopic substitution is used to determine the coordinates of individual atoms and thus the complete molecular structure.[\[6\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of **dimethyl ether**.

Methodology:

- **Sample Preparation:** For gas-phase spectroscopy, **dimethyl ether** is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The path length of the cell can be varied to optimize the absorption signal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument covers the mid-infrared range (typically 4000-400 cm^{-1}).[\[10\]](#)
- **Data Acquisition:** An infrared beam is passed through the gas cell, and the transmitted light is detected. An interferogram is generated and then Fourier transformed to produce the infrared spectrum. A background spectrum of the empty cell is recorded and subtracted from the sample spectrum.
- **Analysis:** The absorption bands in the spectrum are assigned to specific vibrational modes based on their characteristic frequencies, intensities, and comparison with theoretical calculations.[\[13\]](#)[\[14\]](#)

Raman Spectroscopy

Objective: To observe vibrational modes that are weak or inactive in the IR spectrum, particularly the torsional modes.

Methodology:

- Sample Preparation: Gaseous **dimethyl ether** is contained in a high-pressure cell. For liquid-phase measurements, the sample is placed in a capillary tube.
- Instrumentation: A laser (e.g., a frequency-doubled Nd:YAG laser) is used as the excitation source. The scattered light is collected, typically at a 90° angle to the incident beam, and directed into a spectrometer.[\[15\]](#)
- Data Acquisition: The spectrometer disperses the scattered light, and a sensitive detector (e.g., a CCD) records the Raman spectrum. Both Stokes and anti-Stokes lines can be observed.
- Analysis: The frequency shifts of the Raman scattered light relative to the excitation frequency correspond to the vibrational frequencies of the molecule. These are then assigned to specific vibrational modes.[\[5\]](#)[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number of unique proton and carbon environments in the molecule.

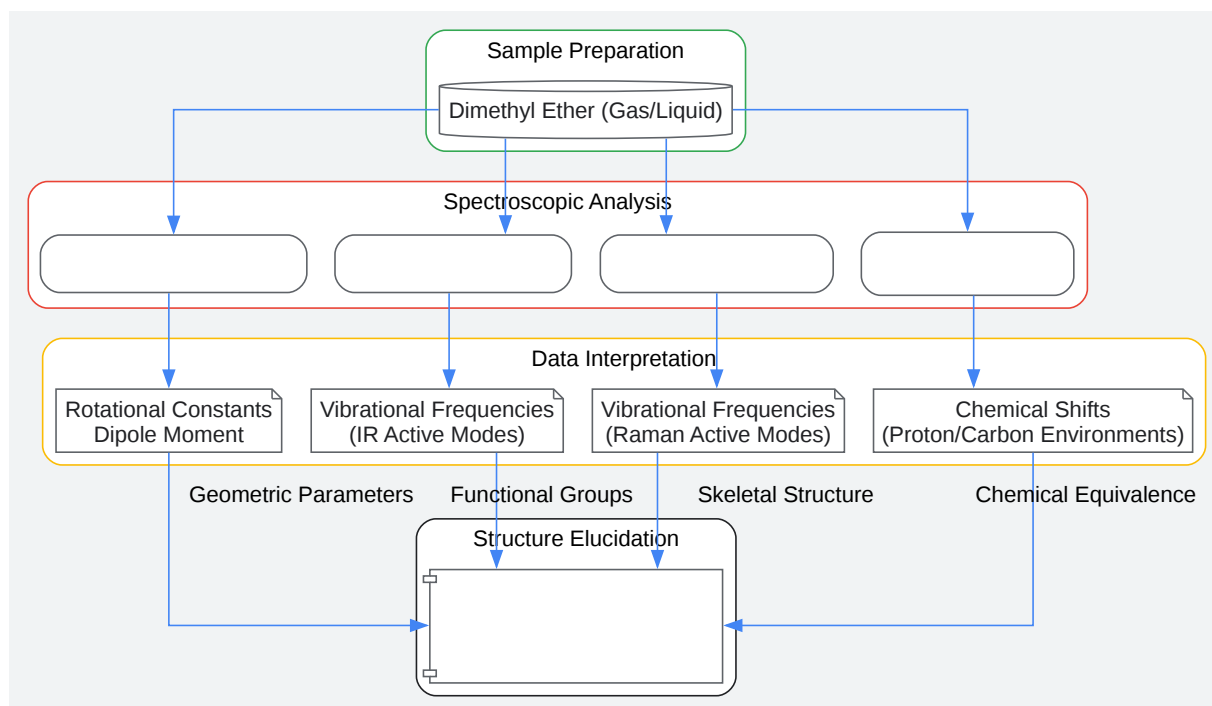
Methodology:

- Sample Preparation: A small amount of liquid **dimethyl ether** (or the gas bubbled through a solvent) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.[\[16\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: The sample is placed in the magnetic field, and radiofrequency pulses are applied to excite the ¹H or ¹³C nuclei. The resulting FID is recorded and Fourier transformed to obtain the NMR spectrum.
- Analysis: The chemical shifts of the resonance signals are measured relative to the TMS standard. The integration of the ¹H NMR signal provides the relative number of protons in

that environment. Due to the high symmetry of **dimethyl ether**, a single peak is observed in both the ^1H and ^{13}C spectra.[11][17]

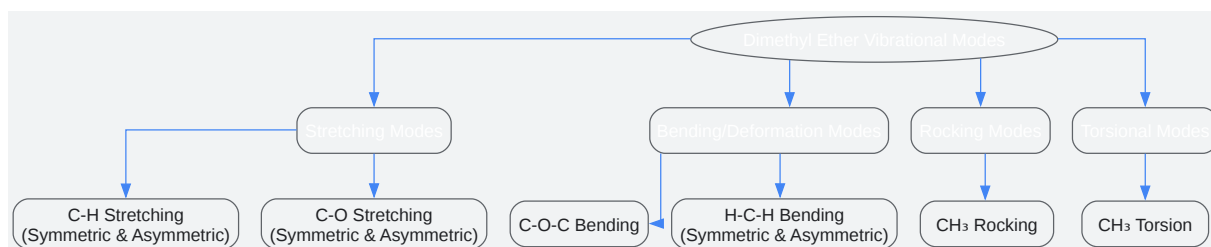
Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **dimethyl ether** and the relationships between its vibrational modes.



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Caption: Workflow for the molecular structure elucidation of **dimethyl ether**.



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Caption: Classification of the vibrational modes of **dimethyl ether**.

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